

Application Notes and Protocols for TAS-121 Administration in Preclinical Studies

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Compound of Interest

Compound Name: Tas-121

Cat. No.: B15610205

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Introduction

TAS-121 is an orally active, third-generation, covalent inhibitor of mutant epidermal growth factor receptor (EGFR).^[1] It demonstrates high selectivity for common EGFR mutations, including exon 19 deletions and L858R, the T790M resistance mutation, and less common mutations such as G719X, while showing significantly less activity against wild-type EGFR.^[1] This selectivity profile suggests a potent anti-tumor activity with a potentially favorable safety profile, making **TAS-121** a compound of interest for preclinical investigation in non-small cell lung cancer and other EGFR-mutant tumors. These application notes provide detailed protocols for the preclinical administration of **TAS-121** based on published studies.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of **TAS-121**.

Table 1: In Vitro Inhibitory Activity of **TAS-121** against EGFR Mutations

EGFR Mutation	IC50 (nM)
L858R	1.7
Exon 19 Deletion	2.7
L858R/T790M	0.56
Exon 19 Del/T790M	1.1
Wild-Type EGFR	8.2
HER2	110
HER4	2.6

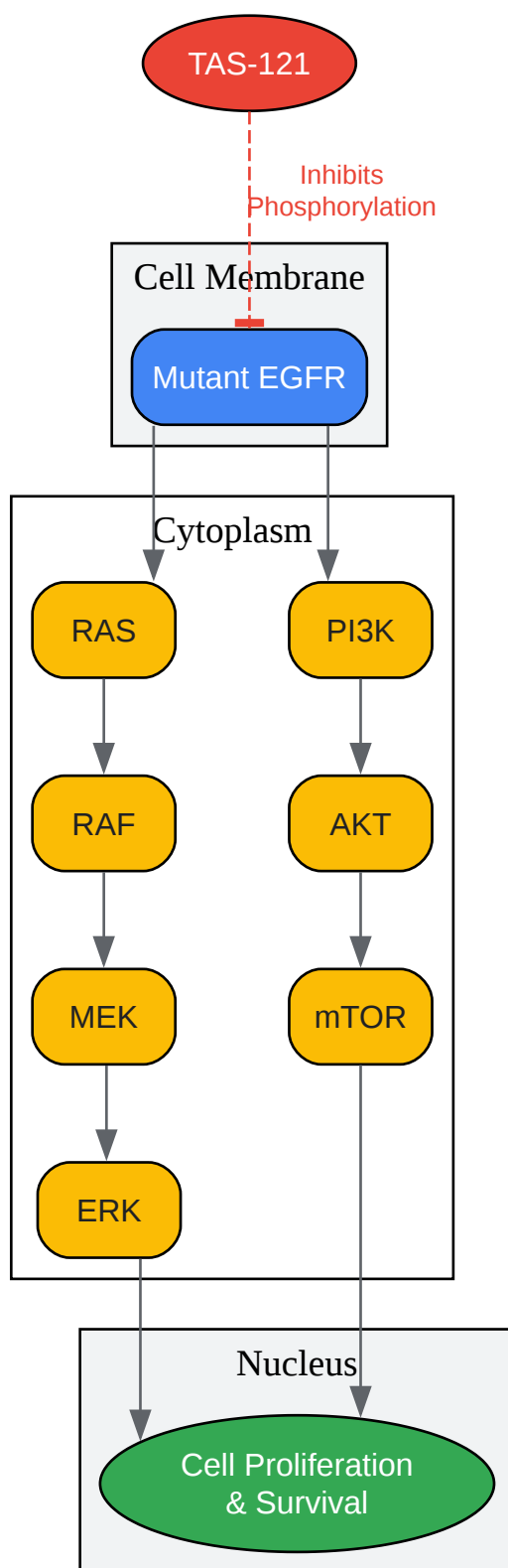
Data sourced from MedChemExpress.

Table 2: Preclinical In Vivo Efficacy of **TAS-121** in Xenograft Models

Xenograft Model	Cell Line	EGFR Mutation	Dosing Regimen	Antitumor Activity
Lung Adenocarcinoma	NCI-H1975	L858R/T790M	50-100 mg/kg, oral, once daily for 14 days	Tumor regression observed.[2]
Colorectal Adenocarcinoma	SW48	G719S	25-100 mg/kg, oral, once daily	Dose-dependent tumor growth inhibition.[2]
Lung Adenocarcinoma	HCC827	Exon 19 Deletion	6.3-25 mg/kg, oral, once daily	Tumor growth inhibition.[2]

Signaling Pathway

TAS-121 exerts its therapeutic effect by inhibiting the phosphorylation of mutant EGFR, which in turn blocks downstream signaling pathways critical for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.



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Caption: EGFR signaling pathway inhibited by **TAS-121**.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Human Tumor Xenograft Model

This protocol describes a general procedure for evaluating the antitumor activity of **TAS-121** in a subcutaneous xenograft model using athymic nude mice.

1. Animal Models and Cell Lines:

- Animals: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
- Cell Lines:
 - NCI-H1975 (human lung adenocarcinoma, EGFR L858R/T790M)
 - SW48 (human colorectal adenocarcinoma, EGFR G719S)
 - HCC827 (human lung adenocarcinoma, EGFR Exon 19 Deletion)

2. Tumor Implantation:

- Culture selected tumor cells under standard conditions.
- Harvest cells and resuspend in a suitable medium (e.g., sterile PBS or Matrigel mixture).
- Subcutaneously inject 5×10^6 to 10×10^6 cells into the flank of each mouse.
- Monitor tumor growth regularly using calipers.

3. Treatment Administration:

- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- Vehicle Preparation: While the specific vehicle for **TAS-121** is not detailed in the reviewed literature, a common vehicle for oral administration of small molecule inhibitors in preclinical studies is a suspension in 0.5% (w/v) methylcellulose in sterile water.

- **TAS-121** Formulation: Prepare a suspension of **TAS-121** in the chosen vehicle at the desired concentrations (e.g., for doses of 6.3, 12.5, 25, 50, and 100 mg/kg). The final volume for oral gavage is typically 100 µL per 10 g of body weight.
- Administer **TAS-121** or vehicle orally once daily via gavage for the specified treatment period (e.g., 14 days).^[2]

4. Monitoring and Endpoint:

- Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Protocol 2: Pharmacodynamic Analysis of EGFR Pathway Inhibition

This protocol outlines the steps to assess the in vivo inhibition of EGFR signaling by **TAS-121**.

1. Sample Collection:

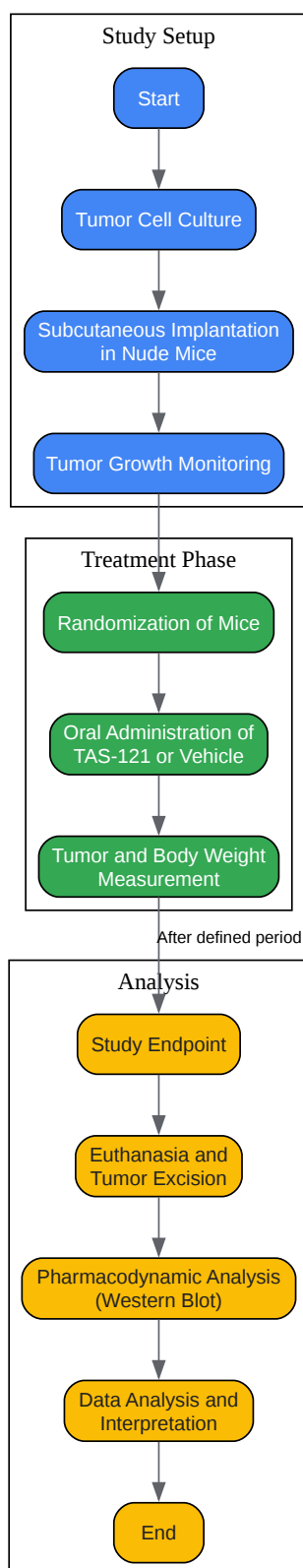
- At a specified time point after the final dose of **TAS-121** (e.g., 2-4 hours), euthanize the mice.
- Excise the tumors and immediately snap-freeze them in liquid nitrogen. Store at -80°C until analysis.

2. Western Blot Analysis:

- Homogenize the tumor tissue and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.

- Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. A loading control such as GAPDH or β -actin should also be used.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry can be used for quantification.

Experimental Workflow Diagram



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References

- 1. TAS-121, A Selective Mutant EGFR Inhibitor, Shows Activity Against Tumors Expressing Various EGFR Mutations Including T790M and Uncommon Mutations G719X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
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